1,3-Dichloro-2-(trifluoromethyl)benzene

Übersicht

Beschreibung

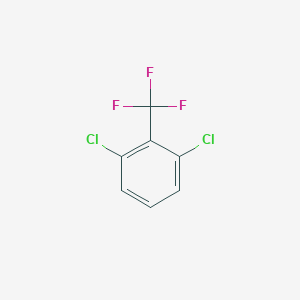

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS: 104359-35-5) is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₃ and a molecular weight of 215.002 g/mol. It is structurally characterized by two chlorine atoms at the 1- and 3-positions and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. This compound is used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its identifiers include HS code 2903999090, DSSTox ID DTXSID40275295, and Wikidata ID Q72468454 .

Vorbereitungsmethoden

Naltriben kann nach der Fischer-Indol-Synthesemethode synthetisiert werden. Dabei werden milde saure, rein wässrige Bedingungen verwendet. Die Herstellung von Naltriben aus den Hydrochloridsalzen von Naltrexon und O-Phenylhydroxylamin erfordert stärkere Bedingungen, insbesondere 6,0 N Salzsäure . Dieses Verfahren ist effizient, umweltfreundlich und für die Gramm-Synthese geeignet .

Analyse Chemischer Reaktionen

Naltriben durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Naltriben kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsbedingungen und Produkte nicht weit verbreitet sind.

Reduktion: Ähnlich wie andere Verbindungen mit ähnlichen Strukturen kann Naltriben Reduktionsreaktionen unterliegen.

Substitution: Naltriben kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner phenolischen und tertiären Alkoholgruppen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen starke Säuren wie Salzsäure für die Synthese und verschiedene Oxidations- oder Reduktionsmittel, abhängig von der gewünschten Reaktion.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Synthetic Intermediate

1,3-Dichloro-2-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions that are essential in developing new chemical entities.

2. Building Block for Pharmaceuticals

The compound is utilized in the pharmaceutical industry for the synthesis of drugs. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design. Research has indicated its potential in developing pharmaceuticals that target specific biological pathways.

3. Agrochemical Production

In agrochemicals, this compound is used to develop pesticides and herbicides. Its insecticidal properties have been studied extensively, showing effectiveness against various pests by targeting their nervous systems.

1. Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. A comparative study with fipronil (a well-known insecticide) demonstrated its effectiveness against species like Drosophila melanogaster, with an LC50 value indicating potent bioactivity.

| Compound | Target Species | LC50 (mg/L) | Mechanism of Action |

|---|---|---|---|

| This compound | Drosophila melanogaster | 15.6 | GABA receptor antagonist |

| Fipronil | Aedes aegypti | 10.2 | GABA receptor antagonist |

Industrial Applications

1. Solvent in Material Science

This compound has been explored as a solvent for dissolving polymers and other materials used in electronic devices. Its unique solubility properties make it suitable for applications requiring specific solvent characteristics.

2. Chemical Manufacturing

In industrial settings, this compound is employed in the production of various chemical products, including dyes and specialty chemicals. Its reactivity allows it to participate in multiple chemical processes, enhancing production efficiency.

Environmental Impact Studies

Due to its persistence in the environment and potential ecological impacts, this compound has been the subject of environmental research. Studies focus on its behavior in ecosystems and its degradation pathways to assess risks associated with its use.

Wirkmechanismus

Naltriben exerts its effects by selectively binding to the delta opioid receptor, blocking its activity. This binding affinity varies between the delta 1 and delta 2 subtypes, allowing researchers to distinguish between these subtypes . Additionally, Naltriben activates the TRPM7 channel, which is involved in various cellular processes such as Mg2+ homeostasis, motility, and proliferation . This activation occurs without prior depletion of intracellular Mg2+, even under conditions of low PIP2 .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The reactivity and applications of halogenated trifluoromethylbenzenes depend on the number , type , and position of substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Halogenated Trifluoromethylbenzenes

Biologische Aktivität

1,3-Dichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F3

- Molecular Weight : 215.00 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound can be attributed to its unique structural features:

- Electrophilic Nature : The presence of halogens makes the compound an electrophile, allowing it to interact with nucleophiles in biological systems.

- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, improving its bioavailability and potential efficacy as a therapeutic agent .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that halogenated compounds often demonstrate enhanced efficacy against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit key metabolic processes .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, structural analogs have shown promising results in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Case Studies

- Antimicrobial Efficacy : A study published in Chemosphere evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in agricultural applications as a pesticide or fungicide.

- Pharmacological Potential : Research published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that the incorporation of the trifluoromethyl group significantly enhanced the potency of certain inhibitors targeting serotonin reuptake transporters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | Contains fluorine instead of chlorine | Moderate antimicrobial activity |

| 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene | Nitro group enhances reactivity | Potential enzyme inhibitor |

| 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene | Two trifluoromethyl groups increase lipophilicity | Higher potency in enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dichloro-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A widely used method involves cross-coupling reactions. For example, a Suzuki-Miyaura coupling protocol can be adapted by reacting 2-bromo-1,3-dichlorobenzene with a trifluoromethyl-containing boronic acid or ester. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Base: K₂CO₃ or Na₂CO₃ in a solvent like THF or DME.

- Temperature: 80–100°C under inert atmosphere.

Optimization focuses on minimizing side products (e.g., dehalogenation) and maximizing yield (typically 60–75%) .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct aromatic proton signals appear in δ 7.2–8.5 ppm (multiplicity depends on substitution pattern). For example, in a related compound, 1H NMR showed δ 8.26–8.34 (m, 1H) and δ 7.29–7.35 (m, 1H) .

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group.

- GC-MS/HPLC : Retention times and mass fragmentation patterns (e.g., m/z 230 [M⁺]) verify purity.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or spectroscopic data for this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., 1,2,3-Trichlorobenzene-d₃) to distinguish overlapping signals in crowded NMR regions .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental crystal data with computational models .

- Reaction Reproducibility : Standardize solvents, catalysts, and reaction times to isolate variables causing discrepancies .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (e.g., Fukui indices) to identify reactive positions. The electron-withdrawing trifluoromethyl group directs substitutions to the meta/para positions.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilic attack) .

Q. What challenges arise when using this compound as a precursor in multi-step syntheses?

- Methodological Answer :

- Halogen Reactivity : The chlorine atoms are susceptible to displacement in SNAr reactions but may require activating groups (e.g., nitro) for efficient substitution .

- Steric Hindrance : The trifluoromethyl group can hinder coupling reactions; bulky ligands (e.g., XPhos) improve catalytic efficiency .

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to separate halogenated byproducts .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic/basic conditions?

- Methodological Answer :

Eigenschaften

IUPAC Name |

1,3-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYCGMWKMMQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275295 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104359-35-5 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.